molecular formula C13H7Cl2NO B064487 2-(2,4-Dichlorophenoxy)benzonitrile CAS No. 175136-80-8

2-(2,4-Dichlorophenoxy)benzonitrile

Cat. No.: B064487
CAS No.: 175136-80-8
M. Wt: 264.1 g/mol
InChI Key: UTLUAJUFCRYPDL-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)benzonitrile is an organic compound with the molecular formula C13H7Cl2NO. It is a member of the benzonitrile family, characterized by the presence of a nitrile group attached to a benzene ring. This compound is notable for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dichlorophenoxy)benzonitrile typically involves the reaction of 2,4-dichlorophenol with benzonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the benzonitrile, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to minimize environmental impact .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst. The nitrile group can be reduced to an amine or other reduced forms.

    Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst, mild to moderate temperatures.

    Substitution: Halogens, alkylating agents, nucleophiles, solvents like DMF or acetonitrile.

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Amines, reduced nitriles.

    Substitution: Various substituted benzonitrile derivatives.

Scientific Research Applications

2-(2,4-Dichlorophenoxy)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for various chemical transformations.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenoxy)benzonitrile involves its interaction with specific molecular targets. In biological systems, it can bind to proteins or enzymes, altering their activity and affecting cellular processes. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features but different functional groups.

    3,5-Dibromo-4-hydroxybenzonitrile (Bromoxynil): Another herbicide with a similar nitrile group but different halogen substitutions.

Uniqueness: 2-(2,4-Dichlorophenoxy)benzonitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Its dichlorophenoxy moiety provides unique electronic and steric effects, influencing its chemical behavior and applications .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2NO/c14-10-5-6-13(11(15)7-10)17-12-4-2-1-3-9(12)8-16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLUAJUFCRYPDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380334
Record name 2-(2,4-dichlorophenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-80-8
Record name 2-(2,4-Dichlorophenoxy)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175136-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,4-dichlorophenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

AMR01045 A mixture of 2,4-dichlorophenol (2.00 g, 12.27 mmol), 2-fluorobenzonitrile (1.49 g, 12.27 mmol) and potassium carbonate (1.7 g, 12.27 mmol) in DMF (10 mL) was stirred under reflux for 1.5 h. After removal of DMF, the residue was dissolved in DCM and washed with NaOH (5%, 3×20 mL) and brine. The organic layer was dried (MgSO4), filtered and evaporated and 2-(2,4-dichlorophenoxy)benzonitrile was obtained as an oil (2.73 g, 84%), which was used in the next step without further purification. Rf: 0.64 (DCM) 1H NMR (300 MHz, CDCl3) δ 6.73 (1H, dd, J=8.4 Hz), 7.13 (1H, d, J=8.7 Hz), 7.22 (1H, td, J=8.7, 1.0 Hz), 7.35 (1H, dd, J=8.7, 2.4 Hz), 7.56 (1H, d, J=2.4 Hz) and 7.73 (1H, dd, J=7.5, 2.7 Hz).
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2 g
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1.7 g
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10 mL
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Yield
84%

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